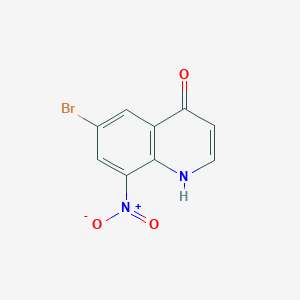

6-Bromo-8-nitroquinolin-4(1H)-one

Vue d'ensemble

Description

6-Bromo-8-nitroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 8th position on the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one typically involves the bromination and nitration of quinoline derivatives. One common method includes heating 6-bromoquinoline with nitric acid to introduce the nitro group at the 8th position . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired substitution occurs efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group into an amino group.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Reduction: Iron, acetic acid, ethanol, and water are commonly used reagents for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products Formed:

Reduction: The major product formed from the reduction of this compound is 6-Bromo-8-aminoquinoline.

Substitution: Various substituted quinoline derivatives can be formed depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Bromo-8-nitroquinolin-4(1H)-one is characterized by the following molecular properties:

- Molecular Formula : CHBrNO

- Molecular Weight : 269.05 g/mol

- CAS Number : 1190198-29-8

The presence of bromine and nitro groups in its structure enhances its reactivity and potential biological activity, making it a valuable compound for further research.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug development. Its derivatives are being explored for various therapeutic applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymatic processes .

- Antiviral Properties : Research suggests that derivatives of this compound can inhibit viral replication by interfering with viral enzymes or cellular pathways crucial for viral life cycles .

- Anticancer Effects : Preliminary studies have shown that this compound can induce apoptosis in cancer cells, likely through the activation of specific signaling pathways or the generation of reactive oxygen species (ROS) .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations:

- Oxidation and Reduction Reactions : The nitro group can be oxidized to form nitroso derivatives or reduced to yield aminoquinolines, expanding the range of potential derivatives .

- Substitution Reactions : The bromine atom can be substituted with other functional groups, leading to a wide array of quinoline derivatives with tailored properties for specific applications.

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of several nitroquinoline derivatives, including this compound. Results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Research

In another research effort reported in Cancer Letters, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain derivatives effectively induced apoptosis through ROS generation, highlighting their potential as anticancer agents .

Mécanisme D'action

The mechanism of action of 6-Bromo-8-nitroquinolin-4(1H)-one largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their function and leading to therapeutic effects. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

6-Bromoquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.

8-Nitroquinoline: Lacks the bromine atom, affecting its substitution reactions.

Uniqueness: 6-Bromo-8-nitroquinolin-4(1H)-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile intermediate in synthetic chemistry.

Activité Biologique

6-Bromo-8-nitroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Synthesis

This compound features a quinoline core, which is a bicyclic structure known for its diverse biological properties. The synthesis of this compound typically involves nitration and bromination reactions on quinoline derivatives, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. This mechanism is crucial in its role as a potential therapeutic agent against various diseases .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting the growth of bacteria and fungi. For example, studies have shown that derivatives of 8-nitroquinoline exhibit antileishmanial activity, suggesting a potential application in treating parasitic infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The presence of the nitro group is believed to enhance its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the quinoline ring can significantly influence its pharmacological properties. For instance, modifications at the 2 or 3 positions have been shown to alter redox potentials and enhance biological activity against specific targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antikinetoplastid Activity : A study synthesized a series of nitroquinoline derivatives and evaluated their activity against Leishmania infantum and Trypanosoma brucei. The results indicated that compounds with specific structural features exhibited potent antiparasitic effects, with some derivatives showing IC50 values in the low micromolar range .

- Antimicrobial Evaluations : Another study focused on evaluating the antimicrobial efficacy of various nitroquinoline derivatives, including this compound, against clinical isolates of bacteria. The findings demonstrated significant inhibition zones, suggesting strong antibacterial properties .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 6 enables palladium-catalyzed cross-coupling reactions. In a study using 3-bromo-8-nitroquinolin-2(1H)-one (structurally analogous), optimal Suzuki-Miyaura conditions were identified (Table 1) .

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78% yield |

| Solvent | DMF/H₂O (3:1) | Improved solubility |

| Base | K₂CO₃ | Efficient deprotonation |

| Temperature | 100°C (microwave) | Reduced reaction time |

For 6-bromo-8-nitroquinolin-4(1H)-one, similar conditions would allow coupling with aryl/heteroaryl boronic acids to introduce diverse substituents at C6.

Nitro Group Reduction

The nitro group at position 8 can be selectively reduced to an amine. In related 8-nitroquinolinones, SnCl₂ in HCl/EtOH achieved full reduction to 8-amino derivatives . For example:

The resulting amine serves as a precursor for further functionalization (e.g., acylation or diazotization).

Bromine Displacement via Nucleophilic Substitution

The C6 bromine participates in nucleophilic aromatic substitution (NAS) under specific conditions. For instance:

-

Methoxylation : Reaction with NaOMe in DMF at 120°C replaces Br with OMe .

-

Amination : Heating with NH₃ in ethanol under pressure yields 6-amino derivatives .

Competing dehalogenation is minimized by using polar aprotic solvents and controlled temperatures.

Ketone Functionalization at C4

The ketone group undergoes typical carbonyl reactions:

-

Condensation : Reaction with hydrazines forms hydrazones, useful for chelation or further cyclization.

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though competing nitro reduction may require protective strategies .

Electrophilic Aromatic Substitution

The electron-deficient quinoline core directs electrophiles to specific positions:

-

Nitration : Further nitration at C5 occurs under HNO₃/H₂SO₄, but steric hindrance from C8-NO₂ may limit reactivity .

-

Halogenation : Bromination at C3 is feasible using HBr/NaBrO₃, though competing dibromination is observed with excess reagent .

Photochemical and Thermal Stability

The nitro group confers sensitivity to light and heat, necessitating reactions to be conducted in dark or low-temperature conditions . Degradation products include quinoline N-oxides and dehalogenated byproducts.

Key Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at C3/C5 require careful control of reagent stoichiometry .

-

Yield Improvement : Microwave-assisted synthesis reduces reaction times and improves purity .

-

Byproduct Management : Chromatography or recrystallization is critical for isolating monosubstituted products .

This compound’s versatility underscores its utility in synthesizing complex heterocycles for pharmaceutical and materials science applications.

Propriétés

IUPAC Name |

6-bromo-8-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-3-6-8(13)1-2-11-9(6)7(4-5)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJYKXBOFHZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670613 | |

| Record name | 6-Bromo-8-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-29-8 | |

| Record name | 6-Bromo-8-nitro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.